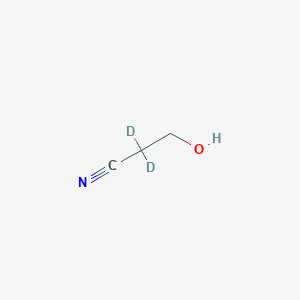
2-Amino-5-bromo-4-methyl-3-nitropyridine
Descripción general
Descripción
The compound 2-Amino-5-bromo-4-methyl-3-nitropyridine is a highly substituted pyridine derivative that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly address this compound, they do provide insights into closely related compounds, which can help infer some of the characteristics and behaviors of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-5-nitropyridine, involves the formation of supramolecular assemblies with Keggin polyoxoanions, indicating a potential route for synthesizing similar brominated compounds . Additionally, the microbial transformation of 2-amino-4-methyl-3-nitropyridine by various microorganisms suggests that biotransformation could be a viable method for synthesizing derivatives of this compound .
Molecular Structure Analysis
The molecular structure of related nitropyridines has been extensively studied using X-ray diffraction and quantum chemical calculations. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been determined, revealing a layered arrangement stabilized by hydrogen bonds . These findings can provide a basis for predicting the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of similar compounds, such as 2-amino-5-nitropyridine, has been explored in the context of non-linear optical properties and charge transfer interactions . These studies suggest that this compound may also exhibit interesting reactivity, particularly in the presence of halide ions, which could influence its non-linear optical properties.
Physical and Chemical Properties Analysis
Quantum chemical studies on compounds like 2-amino-3-methyl-5-nitropyridine have provided insights into their vibrational frequencies, molecular orbitals, and electronic properties . Similarly, the vibrational and electronic characteristics of 2-Amino-3-bromo-5-nitropyridine have been investigated, offering a comparison for the brominated derivative . The physical properties, such as thermal stability and hydrogen bonding patterns, have been characterized for related nitropyridines, which can be used to infer the properties of this compound .
Aplicaciones Científicas De Investigación
Intermedio en la Síntesis de Fármacos
“2-Amino-5-bromo-4-methyl-3-nitropyridine” se utiliza como intermedio en la fabricación de diversos fármacos . Por ejemplo, se utiliza en la síntesis de antihistamínicos y fármacos piroxicam .
Investigación Antioxidante
Los derivados de piridina, incluyendo "this compound", exhiben actividades antioxidantes sustanciales . Esto los hace valiosos en la investigación relacionada con el estrés oxidativo y su impacto en la salud humana.
Investigación Antimicrobiana
El compuesto también muestra actividades antimicrobianas . Esto lo convierte en un candidato potencial para el desarrollo de nuevos agentes antimicrobianos, los cuales son cruciales en la lucha contra las bacterias resistentes a los antibióticos.
Investigación Anticancerígena
“this compound” ha mostrado potencial en la investigación anticancerígena . Sus propiedades podrían aprovecharse para el desarrollo de nuevos fármacos contra el cáncer.
Estudios de Biotransformación
El compuesto se ha utilizado en estudios de biotransformación . Por ejemplo, se utilizó en la síntesis de 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine y 2-amino-4-methyl-3-nitropyridine-1-oxide al someterse a biotransformación por Cunninghamella elegans ATCC 26269 .
Acoplamiento de Suzuki-Miyaura
“this compound” se ha utilizado en reacciones de acoplamiento de Suzuki-Miyaura . Este tipo de reacción se utiliza ampliamente en química orgánica para la síntesis de diversos compuestos orgánicos.
Visualizaciones de Simulación Molecular
El compuesto se utiliza en programas como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, y VMD, etc. para producir impresionantes visualizaciones de simulación .
Investigación de Ensamblaje Supramolecular
Se ha realizado investigación sobre el ensamblaje supramolecular de "this compound" <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
2-Amino-5-bromo-4-methyl-3-nitropyridine is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests potential applications in the development of new pharmaceuticals.
Relevant Papers There are several papers related to this compound. Some discuss its synthesis and reactions , while others focus on its use in the synthesis of other compounds .
Propiedades
IUPAC Name |
5-bromo-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVGEPWMVKZPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428426 | |
| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100367-40-6 | |
| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)



